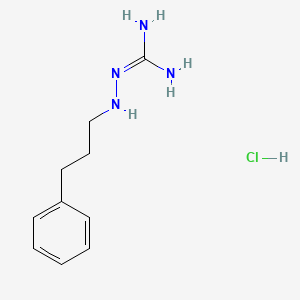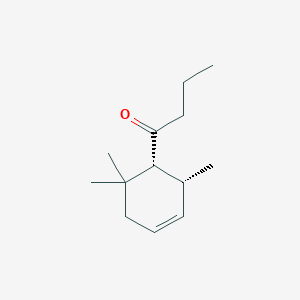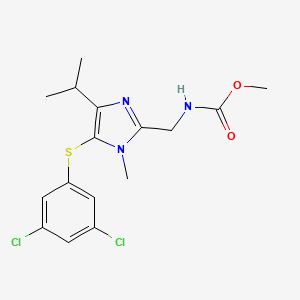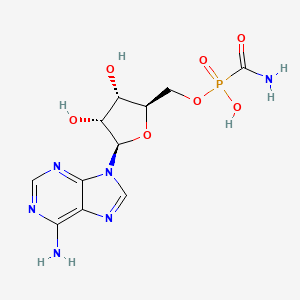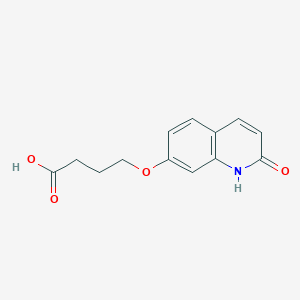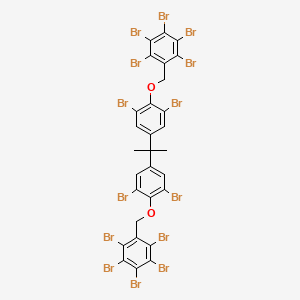
4,4'-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) is a complex organic compound known for its significant bromine content. This compound is primarily used in various industrial applications due to its unique chemical properties, including its high thermal stability and flame retardant capabilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) typically involves multiple steps, starting with the bromination of anisole derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, often carried out in specialized reactors to handle the corrosive nature of bromine. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of brominated phenols, while reduction can yield less brominated derivatives .
Aplicaciones Científicas De Investigación
4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) has a wide range of scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry due to its high bromine content.
Biology: Studied for its potential effects on biological systems, particularly in the context of environmental toxicity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceuticals.
Mecanismo De Acción
The mechanism by which 4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) exerts its effects is primarily through its ability to interfere with combustion processes. The bromine atoms in the compound release bromine radicals upon heating, which then react with free radicals in the flame, effectively quenching the combustion process. This makes it an effective flame retardant .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications but different structural properties.
Hexabromocyclododecane: Used in similar applications but has different environmental and health impact profiles.
Decabromodiphenyl ether: A widely used flame retardant with a different mechanism of action.
Uniqueness
4,4’-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) is unique due to its high bromine content and specific structural configuration, which provides superior flame retardant properties compared to some of its counterparts .
Propiedades
Número CAS |
66165-57-9 |
|---|---|
Fórmula molecular |
C29H14Br14O2 |
Peso molecular |
1513.1 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentabromo-6-[[2,6-dibromo-4-[2-[3,5-dibromo-4-[(2,3,4,5,6-pentabromophenyl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]benzene |
InChI |
InChI=1S/C29H14Br14O2/c1-29(2,9-3-13(30)27(14(31)4-9)44-7-11-17(34)21(38)25(42)22(39)18(11)35)10-5-15(32)28(16(33)6-10)45-8-12-19(36)23(40)26(43)24(41)20(12)37/h3-6H,7-8H2,1-2H3 |
Clave InChI |
CAGMCUQGHVJVQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C(=C1)Br)OCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)C3=CC(=C(C(=C3)Br)OCC4=C(C(=C(C(=C4Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


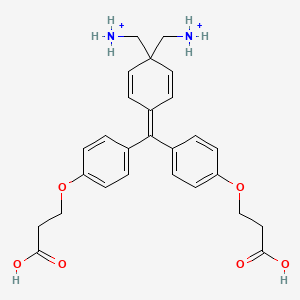

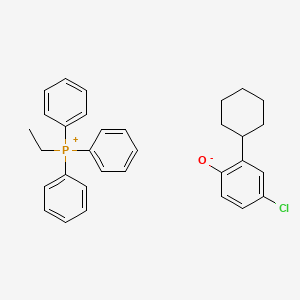
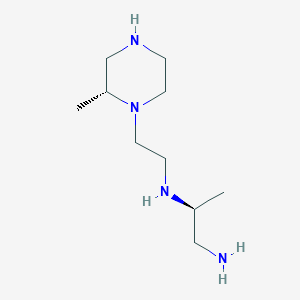
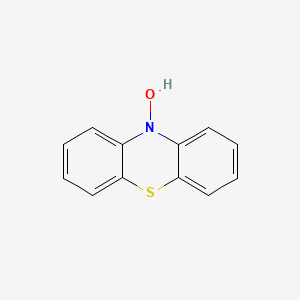
![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)
